Target Profile: Longdaysin's Polypharmacology vs. Selective CK1 Inhibitors
Longdaysin differentiates itself from high-selectivity CK1 inhibitors like PF-670462 and PF-4800567 by its multi-target profile. The IC50 values of Longdaysin against CK1α (5.6 µM) and CK1δ (8.8 µM) are much weaker than those of PF-670462 for CK1δ (0.013 µM) and CK1ε (0.090 µM) [1]. However, Longdaysin's functional efficacy in circadian assays relies on its additional inhibition of ERK2 (IC50 52 µM), which is not a primary target of the more selective inhibitors [1]. The foundational study confirmed that the combined inhibition of CK1δ, CK1α, and ERK2 is necessary for its profound effect, a mechanism not replicated by selective CK1 inhibitors [2].
| Evidence Dimension | In vitro Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | CK1α: 5.6 µM; CK1δ: 8.8 µM; ERK2: 52 µM |
| Comparator Or Baseline | PF-670462: CK1δ: 0.013 µM; CK1ε: 0.090 µM |
| Quantified Difference | PF-670462 has >600x higher affinity for CK1δ; Longdaysin has significant ERK2 activity |
| Conditions | Cell-free kinase assays |
Why This Matters
For studies of kinase network interactions, Longdaysin's defined polypharmacology is the intended experimental variable; substituting it with a more selective compound invalidates the research model.
- [1] Hirota, T., Lee, J. W., Lewis, W. G., Zhang, E. E., Breton, G., Liu, X., ... & Kay, S. A. (2010). High-throughput chemical screen identifies a novel potent modulator of cellular circadian rhythms and reveals CKIα as a clock regulatory kinase. PLOS Biology, 8(12), e1000559. View Source
- [2] Hirota, T., Lee, J. W., Lewis, W. G., Zhang, E. E., Breton, G., Liu, X., ... & Kay, S. A. (2010). High-throughput chemical screen identifies a novel potent modulator of cellular circadian rhythms and reveals CKIα as a clock regulatory kinase. PLOS Biology, 8(12), e1000559. View Source
